molecular formula C14H27NO3 B577693 (S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate CAS No. 1251570-88-3

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate

Cat. No. B577693
M. Wt: 257.374
InChI Key: MQRNOQSTKGOKHN-RYUDHWBXSA-N
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Description

The compound “(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. They are widely used in the synthesis of pharmaceuticals and natural products .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a tert-butyl group and a hydroxy-methylbutyl group attached to the pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions, including N-acylation and N-Boc protection . They can also participate in Michael addition reactions .

Scientific Research Applications

  • Synthesis of Pyrrolidine Derivatives

    • Field : Organic Chemistry
    • Application : Pyrrolidine derivatives are used in the synthesis of various organic compounds .
    • Method : The synthesis involves the reaction of 1-Pyrrolidinecarbonyl chloride with other reagents .
    • Results : The product of the reaction is (S)-4- (2- ( ( (benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate .
  • Research on Nitrogen-Containing Acetals

    • Field : Organic Chemistry
    • Application : Nitrogen-containing acetals are promising in regard to the synthesis of new pyrrolidine derivatives .
    • Method : The research involves the synthesis of nitrogen-containing acetals and their application in the creation of new pyrrolidine derivatives .
    • Results : The research has shown potential for the development of compounds with useful practical applications .
  • Pyrrolidine Derivatives as Chiral Catalysts

    • Field : Organic Chemistry
    • Application : Many alkaloids, antibiotics, and synthetic drugs contain pyrrolidine rings that are substituted at the α-carbon atom. The use of similar pyrrolidine derivatives as chiral catalysts has been reported .
    • Method : The method involves the use of pyrrolidine derivatives as catalysts in various organic reactions .
    • Results : The use of these catalysts has led to the synthesis of a variety of biologically active compounds .
  • Synthesis of (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

    • Field : Organic Chemistry
    • Application : This compound is available for purchase, suggesting it may be used in various chemical reactions .
    • Method : The specific method of synthesis is not provided in the search results .
    • Results : The product of the synthesis is (S)-Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate .

Future Directions

The future directions for this compound could involve further studies to determine its potential applications. Pyrrolidine derivatives have been studied for their potential use in various fields, including medicine and agriculture .

properties

IUPAC Name

tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-10(2)8-12(16)11-6-7-15(9-11)13(17)18-14(3,4)5/h10-12,16H,6-9H2,1-5H3/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRNOQSTKGOKHN-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@H]1CCN(C1)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721414
Record name tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-((S)-1-hydroxy-3-methylbutyl)pyrrolidine-1-carboxylate

CAS RN

1251570-88-3
Record name tert-butyl (3S)-3-[(1S)-1-hydroxy-3-methylbutyl]pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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